Amchem R 14

Description

Properties

CAS No. |

25931-01-5 |

|---|---|

Molecular Formula |

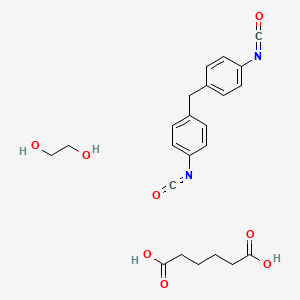

C23H26N2O8 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

ethane-1,2-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |

InChI |

InChI=1S/C15H10N2O2.C6H10O4.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |

InChI Key |

OVKJEATWTKQYAM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CO)O |

Appearance |

Solid powder |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amchem R 14; R-14; R 14; R14; Polyurethane Y-195 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves a stepwise polymerization process:

Polyester Formation: Hexanedioic acid reacts with 1,2-ethanediol under esterification conditions to form a polyester.

Polyurethane Formation: The resulting polyester is then reacted with 1,1’-methylenebis(4-isocyanatobenzene) to form the polyurethane polymer.

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large reactors where precise control of temperature, pressure, and reactant ratios is maintained to ensure high yield and quality. The process may also involve the use of solvents to facilitate the reactions and improve the handling of the polymer .

Chemical Reactions Analysis

Stability and Reactivity of Tetrafluoromethane (CF₄)

Key Properties

| Property | Value |

|---|---|

| Chemical formula | CF₄ |

| Molecular weight | 88.01 g/mol |

| Boiling point | -127.8°C |

| Flammability | Non-flammable |

| Stability | Highly stable; no decomposition under standard conditions |

-

Strong C–F bonds : Bond dissociation energy ~552 kJ/mol.

-

Lack of polarizability : Prevents nucleophilic/electrophilic attacks.

-

Thermal stability : Decomposition occurs only above 1,100°C ( ).

Plasma-Enhanced Reactions

CF₄ participates in reactions under extreme conditions (e.g., plasma environments):

| Reaction | Conditions | Products |

|---|---|---|

| CF₄ + H₂ → | Plasma discharge, 300–500°C | CF₃H, CF₂H₂, CH₄, HF |

| CF₄ + O₂ → | High-temperature plasma | COF₂, CO₂, F₂ |

These reactions are industrially relevant for semiconductor etching but are not spontaneous under ambient conditions ( ).

Photodissociation

Under vacuum ultraviolet (VUV) light (λ < 120 nm):

This radical pathway is transient, with rapid recombination in the absence of reactive substrates.

Hazardous Decomposition Products

CF₄ does not produce hazardous byproducts under normal storage or usage conditions. In fires or arc scenarios:

-

Potential byproducts : HF (corrosive), COF₂ (toxic).

-

Safety mitigations : Use SCBA and acid-resistant materials during emergency handling ( ).

Comparative Analysis with Other Halocarbons

| Property | CF₄ (R-14) | CCl₃F (R-11) |

|---|---|---|

| Ozone Depletion Potential (ODP) | 0 | 1.0 |

| Global Warming Potential (GWP) | 7,390 | 4,750 |

| Reactivity with OH | None | Slow |

CF₄’s environmental impact stems from its extreme atmospheric lifetime (~50,000 years) rather than chemical reactivity ( ).

Research Gaps and Limitations

-

No peer-reviewed studies on CF₄’s catalytic activation or low-temperature reactions were identified in the provided sources.

-

Experimental data on CF₄’s behavior in supercritical fluids or ionic liquids remains absent.

Scientific Research Applications

Hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) has numerous applications in scientific research:

Chemistry: Used as a model compound to study polymerization reactions and the properties of polyurethanes.

Biology: Investigated for its biocompatibility and potential use in biomedical devices and tissue engineering.

Industry: Widely used in the production of foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of hexanedioic acid, polymer with 1,2-ethanediol and 1,1’-methylenebis(4-isocyanatobenzene) primarily involves the formation of strong covalent bonds between the monomeric units. The isocyanate groups of MDI react with the hydroxyl groups of the polyester to form urethane linkages, resulting in a highly cross-linked and durable polymer network . This network structure imparts the polymer with its characteristic mechanical strength and chemical resistance .

Comparison with Similar Compounds

Ambiguity in Terminology

However:

- and reference Amchem Products, Inc., a company involved in historical asbestos litigation (e.g., In re Carlough v. Amchem Products, Inc.) . This legal context suggests "Amchem R 14" might refer to a product or formulation linked to asbestos or industrial chemicals.

- mentions Amchem’s patent history (409 patents by 1980) but lacks specifics about chemical compositions .

Without clarity on whether "R 14" denotes a chemical compound, patent identifier, or legal case code, further analysis is hindered.

Chemical Comparison Guidelines

While the evidence outlines methodologies for chemical compound analysis, such as:

- IUPAC nomenclature compliance () .

- Characterization requirements (e.g., NMR, IR spectroscopy, elemental analysis) () .

- Similarity algorithms () ,

Critical Data Gaps

To fulfill the request, the following would be required:

- Chemical identity : Molecular structure, CAS number, or IUPAC name.

- Functional properties : Toxicity, stability, industrial applications.

- Peer-reviewed studies : Performance data vs. competitors.

For example, asbestos-related compounds (e.g., chrysotile, crocidolite) could theoretically be compared if "this compound" were an asbestos derivative.

Recommendations for Further Research

To address this gap:

Clarify the term : Verify whether "this compound" refers to a chemical compound, patent, or legal settlement.

Consult primary sources : Search patents (e.g., USPTO) or chemical databases (SciFinder, PubChem) for "this compound."

Analyze regulatory filings : Historical EPA or OSHA documents may detail discontinued Amchem Products, Inc. formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.